molecular formula C14H12N2O5S B2876576 2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid CAS No. 801224-73-7

2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid

Cat. No.: B2876576
CAS No.: 801224-73-7
M. Wt: 320.32
InChI Key: GTYJVHSLFRFPEL-UHFFFAOYSA-N
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Description

2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid typically involves multiple steps, starting with the formation of the benzo[cd]indole core. This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The choice of solvents, catalysts, and reaction temperatures are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of hydroxyl groups or amines.

  • Substitution: Substitution reactions can produce derivatives with different functional groups attached to the indole core.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: Indole derivatives, including this compound, are known for their biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The indole core of the compound can bind to various receptors and enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

  • Indole-3-acetic acid: A naturally occurring plant hormone with applications in agriculture.

  • Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.

  • Serotonin: A neurotransmitter involved in mood regulation and other physiological functions.

These compounds share the indole core but differ in their functional groups and biological activities, highlighting the uniqueness of 2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid.

Properties

IUPAC Name

2-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-16-10-5-6-11(22(20,21)15-7-12(17)18)8-3-2-4-9(13(8)10)14(16)19/h2-6,15H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYJVHSLFRFPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NCC(=O)O)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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